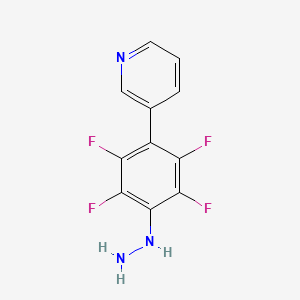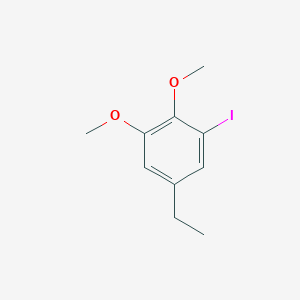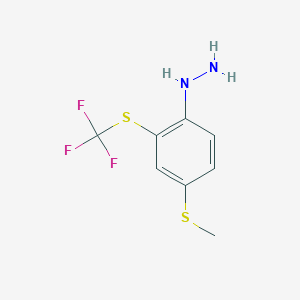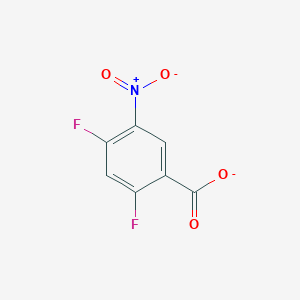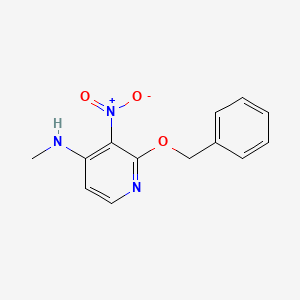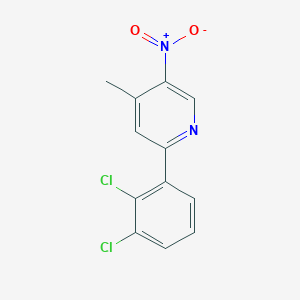
2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two chlorine atoms on the phenyl ring, a methyl group on the pyridine ring, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine typically involves the nitration of 2-(2,3-Dichlorophenyl)-4-methylpyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 2-(2,3-Dichlorophenyl)-4-methyl-5-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(2,3-Dichlorophenyl)-4-carboxy-5-nitropyridine.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
作用机制
The mechanism of action of 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence the compound’s reactivity and binding affinity to biological targets, while the chlorine atoms can affect its lipophilicity and membrane permeability.
相似化合物的比较
2-(2,3-Dichlorophenyl)-4-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2,3-Dichlorophenyl)-5-nitropyridine: Similar structure but without the methyl group, which can affect its chemical and biological properties.
2-(2,3-Dichlorophenyl)-4-methyl-3-nitropyridine:
Uniqueness: 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group, chlorine atoms, and methyl group on the pyridine ring makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H8Cl2N2O2 |
|---|---|
分子量 |
283.11 g/mol |
IUPAC 名称 |
2-(2,3-dichlorophenyl)-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7-5-10(15-6-11(7)16(17)18)8-3-2-4-9(13)12(8)14/h2-6H,1H3 |
InChI 键 |
IGVFQCOZOYTFPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





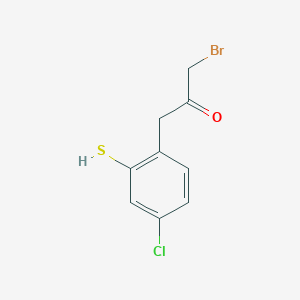

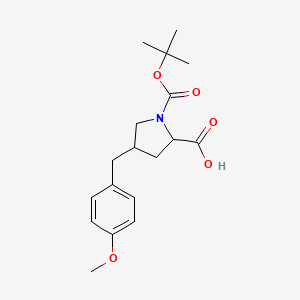
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)


